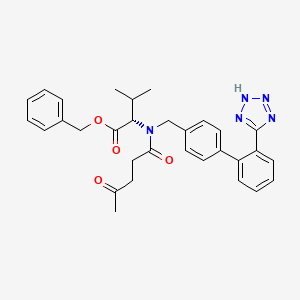

3,3',5-Triiodo-L-thyronine-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

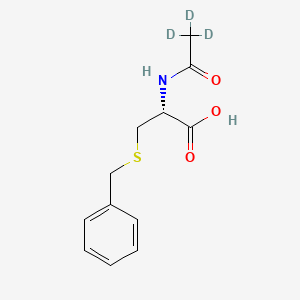

3,3’,5-Triiodo-L-thyronine-13C6: is a stable isotope-labeled compound of 3,3’,5-Triiodo-L-thyronine, commonly known as T3. This compound is a thyroid hormone that plays a crucial role in regulating various physiological processes, including metabolism, growth, and development. The stable isotope labeling with carbon-13 (13C) makes it particularly useful in scientific research, especially in the fields of biochemistry and pharmacology .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3,3’,5-Triiodo-L-thyronine-13C6 is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The stable isotope labeling allows for precise quantification and structural analysis of the compound .

Biology: In biological research, this compound is used to study thyroid hormone metabolism and its effects on cellular processes. It helps in understanding the role of thyroid hormones in growth, development, and metabolic regulation .

Medicine: In medicine, 3,3’,5-Triiodo-L-thyronine-13C6 is used in diagnostic assays to measure thyroid hormone levels in patients. It is also used in research to develop new therapeutic agents targeting thyroid-related disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a quality control standard in the manufacturing of thyroid hormone-related products .

Wirkmechanismus

Target of Action

The primary target of 3,3’,5-Triiodo-L-thyronine-13C6, also known as T3, is the thyroid hormone receptor (TR), which exists in two forms: TRα and TRβ . These receptors play a crucial role in regulating various physiological processes, including growth, development, metabolism, body temperature, and heart rate .

Mode of Action

T3 interacts with its targets, the TRα and TRβ receptors, by binding to them . This binding initiates the thyroid hormone activity, which involves the translocation of the hormone-receptor complex into the nucleus where it binds to its DNA recognition sequence . This interaction results in changes in gene expression, leading to the regulation of various physiological processes .

Biochemical Pathways

T3 affects several biochemical pathways. It increases the rates of protein synthesis and stimulates the breakdown of cholesterol . It also enhances the levels of numerous metabolic enzymes such as hexokinase, liver glucose 6-phosphatase, and mitochondrial enzymes for oxidative phosphorylation . Furthermore, T3 positively regulates the hepatic FGF21 expression .

Result of Action

The action of T3 at the molecular and cellular level results in a variety of effects. It stimulates respiratory activity at the mitochondrial level , regulates cell differentiation and protein expression , and affects embryonic development . In hypothyroidism patients, T3 enhances mood and neuropsychological function .

Action Environment

The action, efficacy, and stability of 3,3’,5-Triiodo-L-thyronine-13C6 can be influenced by various environmental factors. For instance, stress conditions can lead to the production of more reverse T3 (rT3), a biologically inactive form of T3, which inhibits the desirable conversion of thyroxine (T4) to T3 . Other factors such as diet, age, and health status can also impact the action of T3, but specific details related to 3,3’,5-Triiodo-L-thyronine-13C6 would require further investigation.

Zukünftige Richtungen

The future directions of 3,3’,5-Triiodo-L-thyronine-13C6 research could involve further exploration of its physiological effects and potential applications in clinical testing . It could also involve the development of new synthesis methods and the study of its interaction with nonhistone proteins in the chromatin .

Biochemische Analyse

Biochemical Properties

3,3’,5-Triiodo-L-thyronine-13C6 interacts with various enzymes, proteins, and other biomolecules. It stimulates the metabolic breakdown of glucose, fats, and proteins by enhancing the levels of numerous metabolic enzymes such as hexokinase, liver glucose 6-phosphatase, and mitochondrial enzymes for oxidative phosphorylation .

Cellular Effects

3,3’,5-Triiodo-L-thyronine-13C6 has significant effects on various types of cells and cellular processes. It influences cell function by regulating cell differentiation and protein expression . It also stimulates respiratory activity at the mitochondrial level .

Molecular Mechanism

The molecular mechanism of action of 3,3’,5-Triiodo-L-thyronine-13C6 involves binding to its receptor, followed by translocation of the complex into the nucleus where it binds to its DNA recognition sequence . This interaction initiates thyroid hormone activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it stimulates respiratory activity at the mitochondrial level .

Metabolic Pathways

3,3’,5-Triiodo-L-thyronine-13C6 is involved in various metabolic pathways. It stimulates the metabolic breakdown of glucose, fats, and proteins by enhancing the levels of numerous metabolic enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5-Triiodo-L-thyronine-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of 3,3’,5-Triiodo-L-thyronine. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of the isotope. For instance, the compound can be synthesized by reacting labeled phenol derivatives with iodine and other reagents under controlled conditions .

Industrial Production Methods: Industrial production of 3,3’,5-Triiodo-L-thyronine-13C6 typically involves large-scale synthesis using automated systems and reactors. The process includes the preparation of labeled precursors, followed by iodination and purification steps to obtain the final product. The use of advanced chromatographic techniques ensures the purity and consistency of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’,5-Triiodo-L-thyronine-13C6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the iodine atoms or other functional groups.

Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like iodine, bromine.

Major Products: The major products formed from these reactions include various iodinated derivatives and deiodinated compounds, which can be further analyzed for their biological activity and stability .

Vergleich Mit ähnlichen Verbindungen

3,3’,5-Triiodo-L-thyronine (T3): The non-labeled version of the compound.

L-Thyroxine (T4): Another thyroid hormone with four iodine atoms.

Reverse T3 (rT3): An inactive form of T3 produced during stress

Uniqueness: The uniqueness of 3,3’,5-Triiodo-L-thyronine-13C6 lies in its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it an invaluable tool in understanding the detailed mechanisms of thyroid hormone action and metabolism .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3',5-Triiodo-L-thyronine-13C6 involves the introduction of six carbon-13 isotopes into the molecule. This can be achieved by using starting materials that contain carbon-13 atoms and incorporating them into the final product through a series of reactions.", "Starting Materials": [ "Sodium cyanide-13C", "Sodium iodide", "L-Thyroxine sodium salt pentahydrate", "Hydrogen peroxide", "Sulfuric acid", "Sodium hydroxide", "Sodium sulfite", "Ethanol" ], "Reaction": [ "Step 1: Sodium cyanide-13C is reacted with sulfuric acid to produce hydrogen cyanide-13C gas.", "Step 2: L-Thyroxine sodium salt pentahydrate is reacted with hydrogen peroxide and sulfuric acid to produce 3,3',5-Triiodo-L-thyronine.", "Step 3: Sodium iodide is added to the reaction mixture from step 2 to produce 3,3',5-Triiodo-L-thyronine-13C3.", "Step 4: Sodium sulfite is added to the reaction mixture from step 3 to reduce the excess iodine.", "Step 5: Sodium hydroxide is added to the reaction mixture from step 4 to adjust the pH.", "Step 6: Ethanol is added to the reaction mixture from step 5 to precipitate the product.", "Step 7: The product is filtered, washed, and dried to obtain 3,3',5-Triiodo-L-thyronine-13C6." ] } | |

CAS-Nummer |

1217843-81-6 |

Molekularformel |

C15H12I3NO4 |

Molekulargewicht |

656.932 |

IUPAC-Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1+1,2+1,6+1,8+1,9+1,13+1 |

InChI-Schlüssel |

AUYYCJSJGJYCDS-DGAVPSMWSA-N |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |

Synonyme |

O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine-13C6; Liothyronine-13C6; T3; L-T3-13C6; 3,3’,5-Triiodothyronine-13C6; T3 (Hormone)-13C6; Tresitope-13C6; Triiodothyronine-13C6; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate](/img/structure/B563744.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)